molecular formula C14H19NO2 B2748258 Benzyl azepane-1-carboxylate CAS No. 74472-27-8

Benzyl azepane-1-carboxylate

Cat. No.: B2748258
CAS No.: 74472-27-8
M. Wt: 233.311
InChI Key: ZUPJXLVQCFBGHY-UHFFFAOYSA-N
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Description

Benzyl azepane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 It features a seven-membered azepane ring, which is a nitrogen-containing heterocycle, bonded to a benzyl group and a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl azepane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring. This method proceeds under mild conditions and utilizes carbon dioxide as a byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes starting from readily available starting materials. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Benzyl azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated azepane derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl azepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl azepane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, azepane derivatives may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: Benzyl azepane-1-carboxylate is unique due to its seven-membered ring structure, which provides distinct chemical and biological properties compared to the more common five- and six-membered nitrogen heterocycles. Its larger ring size allows for different spatial arrangements and interactions with molecular targets, making it a valuable scaffold in drug design and synthetic chemistry .

Properties

IUPAC Name

benzyl azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPJXLVQCFBGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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